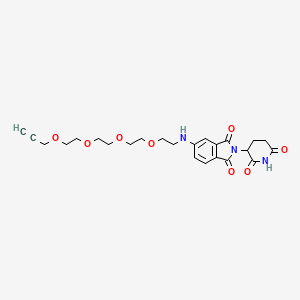
Pomalidomide-5'-PEG4-propargyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-5’-PEG4-propargyl: is a synthetic compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in the development of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, while the propargyl group allows for further chemical modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-5’-PEG4-propargyl typically involves the following steps:
Formation of Pomalidomide Derivative: Pomalidomide is first modified to introduce a reactive functional group, such as an amine or carboxyl group.
PEGylation: The modified pomalidomide is then reacted with a PEG linker, which contains a reactive group that can form a stable bond with the pomalidomide derivative.
Propargylation: Finally, the PEGylated pomalidomide is reacted with a propargylating agent to introduce the propargyl group.
Industrial Production Methods: Industrial production of Pomalidomide-5’-PEG4-propargyl follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: Pomalidomide-5’-PEG4-propargyl can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group in pomalidomide can be reduced to an amine.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Pomalidomide-5’-PEG4-propargyl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating cancers and other diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
作用機序
Pomalidomide-5’-PEG4-propargyl exerts its effects by recruiting the E3 ubiquitin ligase complex to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The PEG linker enhances the solubility and bioavailability of the compound, while the propargyl group allows for further chemical modifications to optimize its activity .
類似化合物との比較
- Pomalidomide-PEG4-NH2 hydrochloride
- Pomalidomide-PEG6-NH2 hydrochloride
- Pomalidomide-PEG3-NH2 hydrochloride
- Lenalidomide
- Thalidomide
Uniqueness: Pomalidomide-5’-PEG4-propargyl is unique due to its combination of a PEG linker and a propargyl group, which enhances its solubility, bioavailability, and potential for further chemical modifications. This makes it a valuable tool in the development of targeted protein degradation technologies and other therapeutic applications .
特性
分子式 |
C24H29N3O8 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C24H29N3O8/c1-2-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-4-18-19(16-17)24(31)27(23(18)30)20-5-6-21(28)26-22(20)29/h1,3-4,16,20,25H,5-15H2,(H,26,28,29) |
InChIキー |
HFKFBHKCWXWEPK-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCCOCCOCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















